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molecular formula C3H9ClOS B1346063 Trimethylsulfoxonium chloride CAS No. 5034-06-0

Trimethylsulfoxonium chloride

Cat. No. B1346063
M. Wt: 128.62 g/mol
InChI Key: KQYWHJICYXXDSQ-UHFFFAOYSA-M
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Patent
US08629137B2

Procedure details

Under a nitrogen atmosphere 0.945 g (7.35 mmol) trimethylsulphoxonium chloride were placed in 20 mL THF, and 0.300 g (7.50 mmol) sodium hydride (55%, suspension in mineral oil) were added batchwise. The reaction mixture was refluxed for 2 h. Then 1.00 g (7.35 mmol) 2-hydroxy-3-methylbenzaldehyde in 20 mL THF were added dropwise to the reaction mixture and it was refluxed overnight. Then PE was added and the suspension obtained was filtered. The filtrate was evaporated down i. vac. and purified by flash chromatography. The fractions containing the product were combined and evaporated down.
Quantity
0.945 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][S+](C)(C)=O.[H-].[Na+].[OH:9][C:10]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:11]=1[CH:12]=[O:13]>C1COCC1>[CH3:18][C:17]1[C:10]2[O:9][CH2:2][CH:12]([OH:13])[C:11]=2[CH:14]=[CH:15][CH:16]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.945 g
Type
reactant
Smiles
[Cl-].C[S+](=O)(C)C
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Then PE was added
CUSTOM
Type
CUSTOM
Details
the suspension obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated down i
CUSTOM
Type
CUSTOM
Details
and purified by flash chromatography
ADDITION
Type
ADDITION
Details
The fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
Smiles
CC1=CC=CC=2C(COC21)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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